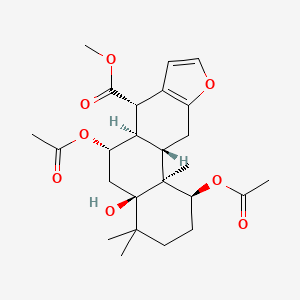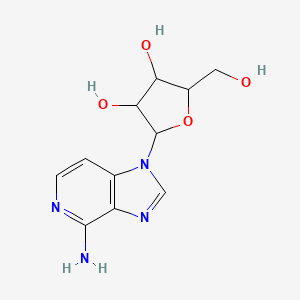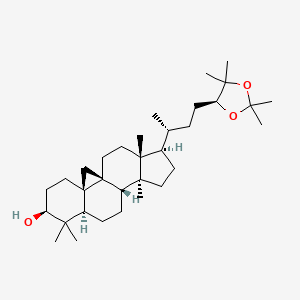
7-O-Acetylbonducellpin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Acetylbonducellpin C is a useful research compound. Its molecular formula is C25H34O8 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Forschung
7-O-Acetylbonducellpin C ist ein Lacton, das mit Forskolin verwandt ist {svg_1}. Es wurde als Analogon von Forskolin in Studien zu seinen entzündungshemmenden Eigenschaften verwendet {svg_2}. Dies deutet darauf hin, dass es möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte.
Strukturstudien
Die Strukturformel von this compound besteht aus einer sieben Kohlenstoffatomen langen Kette mit einem Acetylgruppen-Substituenten und einem Bonducellpin-Ring {svg_3}. Diese einzigartige Struktur könnte es zu einem interessanten Thema in der strukturbiologischen und chemischen Forschung machen.
Pharmakologische Forschung
Aufgrund seiner strukturellen Ähnlichkeit mit Forskolin, einer Verbindung, die für ihre breite Palette pharmakologischer Wirkungen bekannt ist, könnte this compound möglicherweise in der pharmakologischen Forschung eingesetzt werden {svg_4}.
Naturstoffforschung
This compound ist ein Naturstoff, was bedeutet, dass es in der Forschung zur Entdeckung und Entwicklung von Medikamenten aus natürlichen Quellen eingesetzt werden könnte {svg_5}.
Biochemische Forschung
Das Vorhandensein verschiedener Substituentengruppen am Ende des Moleküls, die entweder ein Feld, Furan oder Alkan sein können {svg_6}, könnte this compound zu einem interessanten Thema in der biochemischen Forschung machen.
Chemische Syntheseforschung
Die komplexe Struktur von this compound, einschließlich seiner Acetylgruppe und seines Bonducellpin-Rings, könnte es zu einem Ziel für synthetische Chemiker machen, die neue Synthesemethoden entwickeln wollen {svg_7}.
Wirkmechanismus
Target of Action
The primary target of 7-O-Acetylbonducellpin C is the production of nitric oxide in RAW264.7 macrophages . Nitric oxide plays a crucial role in various biological processes, including neurotransmission, immune defense, and regulation of cell death.
Mode of Action
this compound interacts with its target by inhibiting the production of nitric oxide . This inhibition occurs when the compound binds to the enzyme responsible for nitric oxide synthesis, thereby preventing the conversion of L-arginine to nitric oxide.
Biochemical Pathways
The compound’s action primarily affects the nitric oxide synthesis pathway. By inhibiting nitric oxide production, this compound can influence various downstream effects, such as the regulation of vascular tone, immune response, and neurotransmission .
Result of Action
The inhibition of nitric oxide production by this compound can lead to various molecular and cellular effects. For instance, it can modulate the immune response by affecting the activity of macrophages . Additionally, by regulating nitric oxide levels, the compound can influence neurotransmission and vascular tone.
Biochemische Analyse
Biochemical Properties
7-O-Acetylbonducellpin C plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of nitric oxide in RAW264.7 macrophages stimulated by lipopolysaccharide . This inhibition suggests that this compound may interact with enzymes involved in the nitric oxide synthesis pathway, such as nitric oxide synthase. Additionally, its structural similarity to forskolin implies potential interactions with adenylate cyclase, thereby affecting cyclic AMP levels .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, in vitro. This suggests that this compound may interfere with the parasite’s cellular metabolism or signaling pathways. Furthermore, its anti-inflammatory properties indicate that it may modulate immune cell function, potentially by affecting cell signaling pathways such as the NF-κB pathway . This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It has been shown to inhibit nitric oxide production in macrophages, suggesting that it may bind to and inhibit nitric oxide synthase . Additionally, its structural similarity to forskolin implies that it may activate adenylate cyclase, leading to increased cyclic AMP levels . This activation can result in the modulation of various downstream signaling pathways, including protein kinase A and cAMP response element-binding protein (CREB), ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Its stability in solution may vary, and it is recommended to prepare and use the solution on the same day to ensure consistent results. Long-term studies have shown that this compound can maintain its biological activity over extended periods, although some degradation may occur over time .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that it exhibits dose-dependent inhibitory effects on Plasmodium falciparum growth, with IC50 values ranging from 90 nM to 6.5 µM. At higher doses, this compound may exhibit toxic or adverse effects, although specific toxicity data in animal models are limited. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its anti-inflammatory and antimalarial activities. It may interact with enzymes involved in the nitric oxide synthesis pathway, leading to reduced nitric oxide production . Additionally, its structural similarity to forskolin suggests potential interactions with adenylate cyclase, affecting cyclic AMP levels and related metabolic pathways . These interactions can influence metabolic flux and metabolite levels, ultimately impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, this compound may accumulate in specific compartments or organelles, influencing its localization and activity. Its solubility in various solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, suggests that it can be effectively distributed within different cellular environments .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8/c1-13(26)32-18-12-25(29)23(3,4)9-7-19(33-14(2)27)24(25,5)16-11-17-15(8-10-31-17)20(21(16)18)22(28)30-6/h8,10,16,18-21,29H,7,9,11-12H2,1-6H3/t16-,18-,19-,20+,21-,24-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWBNOKRESJKKB-QKLQQXTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)OC(=O)C)C(=O)OC)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity reported for 7-Acetoxybonducellpin C?
A1: 7-Acetoxybonducellpin C, along with other cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, has demonstrated significant in vitro antimalarial activity against the growth of Plasmodium falciparum [, , , ].
Q2: Has 7-Acetoxybonducellpin C been isolated from any plant sources other than Caesalpinia crista?
A2: While 7-Acetoxybonducellpin C has been identified in various studies on Caesalpinia crista [, , ], one study also reported its isolation from the seeds of Caesalpinia minax Hance for the first time [].
Q3: What are the structural features of 7-Acetoxybonducellpin C?
A3: Unfortunately, the provided research abstracts do not detail the specific molecular formula, weight, or spectroscopic data for 7-Acetoxybonducellpin C. Further investigation into the full text of these research articles or related literature is needed to obtain this structural information.
Q4: Have any structure-activity relationship (SAR) studies been conducted on 7-Acetoxybonducellpin C or related compounds?
A4: While the provided abstracts don't explicitly mention SAR studies focused on 7-Acetoxybonducellpin C, they highlight the isolation and antimalarial activity of various related cassane- and norcassane-type diterpenes [, , ]. This suggests ongoing research exploring the structural diversity and potential links between structure and antimalarial potency within this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1150579.png)

